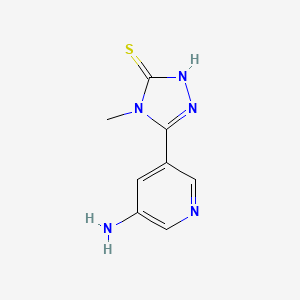
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid
Overview
Description
“Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid” is an organic compound with the CAS Number: 1610377-04-2. It has a molecular weight of 532.79 and its IUPAC name is 4-(4-propylcyclohexyl)aniline hemisulfate .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C15H23N.H2O4S/c21-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;1-5(2,3)4/h28-13H,2-7,16H2,1H3;(H2,1,2,3,4) .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Selective Sensing of Sulfate in Aqueous Solution
A study by Reyheller and Kubik (2007) describes the use of a bis(cyclopeptide) for the selective sensing of sulfate in aqueous solutions. This compound's fluorescence is quenched by sulfate, demonstrating its potential for qualitative and quantitative detection of this anion even in the presence of other anions like chloride, showcasing a novel application in environmental monitoring and analytical chemistry (Reyheller & Kubik, 2007).
OLED Applications
Balaganesan, Wen, and Chen (2003) discussed the synthesis of a chiral sulfonic acid derivative during the preparation of a key intermediate towards red dopant for organic electroluminescent devices. This highlights the role of sulfuric acid derivatives in developing materials for advanced electronic applications (Balaganesan et al., 2003).
Catalysis and Synthesis of Polyhydroquinoline Derivatives
Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This demonstrates the utility of sulfuric acid derivatives in catalysis and organic synthesis, providing an efficient pathway to valuable chemical compounds (Goli-Jolodar et al., 2016).
Recyclable Catalyst for Organic Synthesis
Tayebi, Baghernejad, Saberi, and Niknam (2011) reported on using sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This study underscores the role of sulfuric acid derivatives in sustainable chemistry, offering a recyclable catalytic method for synthesizing organic compounds (Tayebi et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-(4-propylcyclohexyl)aniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H23N.H2O4S/c2*1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;1-5(2,3)4/h2*8-13H,2-7,16H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRAMFPHDRDKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)N.CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




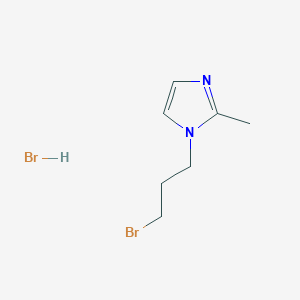
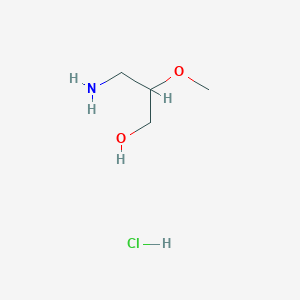
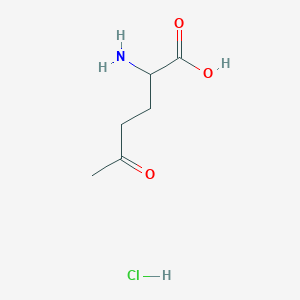
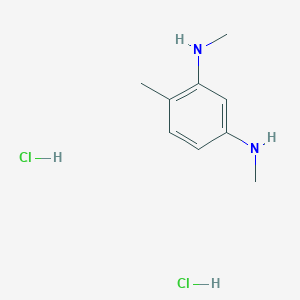
![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)





